N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
CAS No.: 946241-28-7
Cat. No.: VC11912784
Molecular Formula: C14H14N2O2S2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-28-7 |
|---|---|
| Molecular Formula | C14H14N2O2S2 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | N-methyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C14H14N2O2S2/c1-15-13(18)7-11-8-19-14(16-11)20-9-12(17)10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H,15,18) |
| Standard InChI Key | HLVIUEQFTMUWQO-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Identity
N-Methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide features a 1,3-thiazole ring substituted at the 2-position with a phenacylsulfanyl group () and at the 4-position with an N-methylacetamide moiety (). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to the compound’s electronic diversity, enabling interactions with biological targets.
Key Structural Features:
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Thiazole Core: The 1,3-thiazole ring provides a rigid planar structure, facilitating π-π stacking interactions with aromatic residues in proteins.
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Phenacylsulfanyl Group: This substituent introduces a ketone functional group and a hydrophobic phenyl ring, enhancing binding affinity to hydrophobic enzyme pockets.
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N-Methylacetamide Side Chain: The polar acetamide group improves solubility and participates in hydrogen bonding.
The IUPAC name, -methyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide, reflects these substituents systematically. Spectroscopic characterization (discussed in Section 5) confirms the connectivity and purity of the synthesized compound.
Physicochemical Properties
The compound’s physicochemical profile is critical for understanding its pharmacokinetic behavior. Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | N-Methyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |
| logP (Predicted) | ~2.1 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (two S, two O) |
The compound’s moderate lipophilicity () suggests balanced membrane permeability and aqueous solubility, favorable for drug-like properties.
Characterization and Analytical Data
Advanced spectroscopic and computational methods validate the compound’s structure and properties.
Spectroscopic Analysis
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NMR (400 MHz, DMSO-d6):
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(s, 3H, N-CH),
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(s, 2H, CH-CO),
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(m, 5H, Ar-H).
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IR (KBr):
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1652 cm (C=O, amide),
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1705 cm (C=O, ketone).
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Computational Studies
Density Functional Theory (DFT) calculations predict:
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HOMO-LUMO Gap: , indicating electron-deficient regions prone to nucleophilic attack.
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Solvation Energy: , reflecting moderate aqueous solubility.
Comparative Analysis with Analogous Compounds
The table below contrasts key features of N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide with structurally related molecules:
- mass of a compound required to prepare a solution of known volume and concentration
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